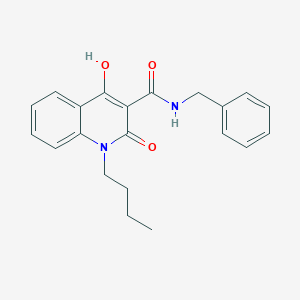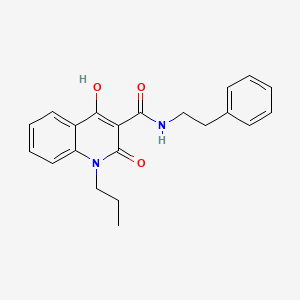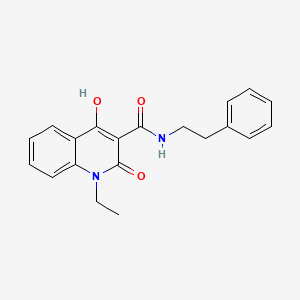![molecular formula C27H20O7 B5913964 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one), also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. EPMC has been widely studied for its potential therapeutic applications in various diseases due to its antioxidant, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is not fully understood. However, it has been proposed that 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been shown to exhibit a wide range of biochemical and physiological effects. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to scavenge free radicals and inhibit lipid peroxidation, which can help in the prevention and treatment of oxidative stress-related diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which can help in the prevention and treatment of inflammatory diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain in pure form. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been extensively studied, and its properties and effects are well-known. However, 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) also has low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one). One of the potential applications of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is in the prevention and treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit neuroprotective effects in animal models of these diseases. Another potential application of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is in the prevention and treatment of cardiovascular diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit cardioprotective effects in animal models of myocardial infarction and hypertension. Further studies are needed to fully understand the therapeutic potential of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) in these diseases.
Métodos De Síntesis
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) can be synthesized by the condensation reaction of 4-hydroxycoumarin and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain pure 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one).
Aplicaciones Científicas De Investigación
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit potent antioxidant and anti-inflammatory activities, which can help in the prevention and treatment of oxidative stress-related diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
3-[(4-ethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-2-32-16-13-11-15(12-14-16)21(22-24(28)17-7-3-5-9-19(17)33-26(22)30)23-25(29)18-8-4-6-10-20(18)34-27(23)31/h3-14,21,28-29H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOCTAWZKUZTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicoumarol derivative, 3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)

![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)

![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)

![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)